molecular formula C13H16FN3O4S B14926133 N-(3,5-Dimethoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide

N-(3,5-Dimethoxyphenyl)-1-ethyl-5-fluoro-1H-pyrazole-4-sulfonamide

Cat. No.: B14926133
M. Wt: 329.35 g/mol
InChI Key: KHPYXYBUUDTFRS-UHFFFAOYSA-N
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Description

N~4~-(3,5-DIMETHOXYPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-DIMETHOXYPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, where (3,5-dimethoxyphenyl)boronic acid is coupled with a suitable pyrazole derivative in the presence of a palladium catalyst and a base . The reaction is carried out under microwave irradiation at elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,5-DIMETHOXYPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~4~-(3,5-DIMETHOXYPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N4-(3,5-DIMETHOXYPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the catalytic reaction. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethoxyphenyl)-4-fluorobenzenesulfonamide
  • 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide

Uniqueness

N~4~-(3,5-DIMETHOXYPHENYL)-1-ETHYL-5-FLUORO-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom and sulfonamide group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H16FN3O4S

Molecular Weight

329.35 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-1-ethyl-5-fluoropyrazole-4-sulfonamide

InChI

InChI=1S/C13H16FN3O4S/c1-4-17-13(14)12(8-15-17)22(18,19)16-9-5-10(20-2)7-11(6-9)21-3/h5-8,16H,4H2,1-3H3

InChI Key

KHPYXYBUUDTFRS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2=CC(=CC(=C2)OC)OC)F

Origin of Product

United States

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